molecular formula C8H15Cl2N3 B6220218 2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride CAS No. 2751615-26-4

2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride

Cat. No.: B6220218
CAS No.: 2751615-26-4
M. Wt: 224.1
InChI Key:
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Description

2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride, also known as CPEP, is an organic compound that has been studied for its potential applications in various scientific fields. CPEP is a colorless, water-soluble compound that can be synthesized in a laboratory setting. It has a molecular weight of 293.19 g/mol and a melting point of 155-157 °C. CPEP is a cyclic compound, meaning it has a ring-like structure. This makes it an interesting and useful compound for scientific research.

Scientific Research Applications

2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride has a wide range of potential applications in scientific research. It has been used as a precursor in the synthesis of other organic compounds, such as cyclopropylpyrazoles, which are a class of heterocyclic compounds. This compound has also been studied for its potential applications in medicinal chemistry, as it has been found to possess pharmacological properties. Finally, this compound has been used in the synthesis of metal-organic frameworks, which are materials with potential applications in catalysis and drug delivery.

Mechanism of Action

The mechanism of action of 2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride is not yet fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of prostaglandins. Additionally, this compound has been found to interact with certain proteins, such as the cytochrome P450, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that this compound may have anti-inflammatory, anti-allergic, and anti-tumor properties. Additionally, this compound has been found to have an analgesic effect and to possess antioxidant properties.

Advantages and Limitations for Lab Experiments

The use of 2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride in laboratory experiments has several advantages. It is water-soluble and has a low melting point, making it easy to handle and store. Additionally, it is a cyclic compound, making it an interesting and useful compound for scientific research. However, this compound is also limited in its use in laboratory experiments due to its high cost and the difficulty in synthesizing it.

Future Directions

There are several potential future directions for research involving 2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride. One potential direction is to further explore its potential applications in medicinal chemistry, as it has been found to possess pharmacological properties. Additionally, further research could be done to explore its mechanism of action, as well as its biochemical and physiological effects. Finally, further research could be done to explore its potential uses in the synthesis of metal-organic frameworks.

Synthesis Methods

2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride can be synthesized using a variety of methods. One of the most common methods is the “Ugi four-component reaction.” This method involves combining four different compounds, including an aldehyde, an amine, an isocyanide and an acid, in the presence of a catalytic base. The reaction yields this compound as the final product. Other methods of synthesis include the use of a Grignard reagent and the use of a Friedel-Crafts alkylation reaction.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride involves the reaction of 4-cyclopropyl-1H-pyrazole with ethyl bromoacetate to form ethyl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate. This intermediate is then hydrolyzed to form 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ethylenediamine to form the final product, 2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride.", "Starting Materials": [ "4-cyclopropyl-1H-pyrazole", "ethyl bromoacetate", "thionyl chloride", "ethylenediamine", "diethyl ether", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-cyclopropyl-1H-pyrazole is reacted with ethyl bromoacetate in the presence of potassium carbonate and diethyl ether to form ethyl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate.", "Step 2: Ethyl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate is hydrolyzed using hydrochloric acid to form 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetic acid.", "Step 3: 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetic acid is converted to the corresponding acid chloride using thionyl chloride.", "Step 4: The acid chloride is reacted with ethylenediamine in the presence of diethyl ether to form 2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride." ] }

2751615-26-4

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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